molecular formula C10H9N3O2 B2873711 Methyl 8-amino-1,7-naphthyridine-3-carboxylate CAS No. 2241130-57-2

Methyl 8-amino-1,7-naphthyridine-3-carboxylate

Cat. No.: B2873711
CAS No.: 2241130-57-2
M. Wt: 203.201
InChI Key: PQINMJCMTWYLMY-UHFFFAOYSA-N
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Description

Methyl 8-amino-1,7-naphthyridine-3-carboxylate (CID 138006919) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃O₂. Its structure features a 1,7-naphthyridine core substituted with an amino group at position 8 and a methyl ester at position 3. The compound’s SMILES notation is COC(=O)C1=CN=C2C(=C1)C=CN=C2N, and its InChIKey is PQINMJCMTWYLMY-UHFFFAOYSA-N .

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (141.8 Ų) and [M+Na]⁺ (155.1 Ų), which are critical for mass spectrometry-based identification .

Properties

IUPAC Name

methyl 8-amino-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINMJCMTWYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

Friedländer Annulation

The Friedländer reaction, a classical method for constructing fused pyridine systems, has been adapted for naphthyridine synthesis. For 1,7-naphthyridines, this involves reacting 3-aminopyridine derivatives with β-diketones or β-keto esters. For example:

  • Substrate : 3-Amino-2-pyridinecarboxylate derivatives react with acetylacetone under basic conditions (e.g., KOH/EtOH) to yield the 1,7-naphthyridine core.
  • Mechanism : The enamine intermediate undergoes cyclodehydration, forming the second pyridine ring. The methyl ester group at position 3 is introduced via esterification of the precursor carboxylic acid.
Key Example:

Ethyl 3-amino-2-pyridinecarboxylate reacts with 1,1,1-trifluoroacetylacetone in refluxing ethanol to form ethyl 8-trifluoromethyl-1,7-naphthyridine-3-carboxylate. Subsequent hydrolysis and methylation yield the target methyl ester.

Cyclization of Functionalized Pyridine Precursors

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation has been employed to construct naphthyridine systems. For 1,7-naphthyridines:

  • Substrate : N-(Pyridin-3-yl)acetamide is treated with POCl₃ and DMF to generate a reactive iminium intermediate.
  • Cyclization : Intramolecular attack by the pyridine nitrogen forms the 1,7-naphthyridine ring.
Reaction Conditions:
Substrate Reagents Temperature Yield
N-(Pyridin-3-yl)acetamide POCl₃, DMF 80–90°C 65%

Acid-Promoted Cyclization

A robust method involves acid-catalyzed cyclization of pyridine derivatives bearing amino and carbonyl groups:

  • Substrate : 3-Amino-2-(2-carboxyvinyl)pyridine undergoes cyclization in concentrated HCl to form 8-amino-1,7-naphthyridine-3-carboxylic acid.
  • Esterification : The carboxylic acid is esterified with methanol and H₂SO₄ to yield the methyl ester.

Functional Group Transformations

Nitration and Reduction

For late-stage introduction of the amino group:

  • Nitration : Methyl 8-nitro-1,7-naphthyridine-3-carboxylate is synthesized using HNO₃/H₂SO₄.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
Optimization Data:
Nitrating Agent Temperature Nitro Derivative Yield Reduction Method Amine Yield
HNO₃ (fuming) 0°C 78% H₂/Pd-C 92%

Direct Amination

Palladium-catalyzed C–H amination offers a streamlined approach:

  • Conditions : Methyl 1,7-naphthyridine-3-carboxylate, NH₃, Pd(OAc)₂, and Xantphos ligand in dioxane at 120°C.
  • Challenges : Competing regioselectivity necessitates directing groups (e.g., ester at C3) to favor amination at C8.

Multi-Component Reactions

Hantzsch-Type Synthesis

A one-pot assembly of the naphthyridine ring:

  • Components : Ethyl acetoacetate, ammonium acetate, and 3-aminopyridine-2-carbaldehyde.
  • Mechanism : Condensation and cyclization under microwave irradiation (150°C, 20 min) yield the 1,7-naphthyridine skeleton.

Challenges and Innovations

Regioselectivity Control

The formation of 1,7-naphthyridine over 1,5- or 1,8-isomers remains a key challenge. Strategies include:

  • Steric directing groups : Bulkier substituents at C2 or C4 bias cyclization toward the 1,7 isomer.
  • Metal templating : Cu(I) catalysts coordinate to pyridine nitrogen and β-keto ester oxygen, aligning reactants for 1,7-cyclization.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and biocatalysis:

  • Enzymatic esterification : Lipase-catalyzed transesterification avoids harsh acid conditions.
  • Mechanochemical synthesis : Ball-milling promotes solid-state cyclization with minimal waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-1,7-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations: Amino vs. Morpholino, Chloro, and Carboxamide Groups

  • Morpholino Derivatives: Ethyl 4-chloro-6-fluoro-8-morpholino-1,7-naphthyridine-3-carboxylate (VIIIc) and its derivatives (e.g., VIIa, VIIb) demonstrate the impact of replacing the amino group with a morpholino moiety.
  • Chloro Derivatives: Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (InChIKey: MPUZYBRGVLKUNP-UHFFFAOYSA-N) features a chloro group instead of an amino group. The electron-withdrawing nature of chlorine may reduce nucleophilic aromatic substitution activity compared to the amino-substituted analog .
  • Carboxamide Derivatives: 8-Amino-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide (CID 1449277-10-4) introduces a carboxamide side chain, which could improve solubility or enable targeted biological interactions .

Ester Group Variations: Methyl vs. Ethyl

  • Ethyl Esters : Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0) and its methyl counterpart (CAS 1253888-80-0) differ in ester alkyl chain length. Ethyl esters generally exhibit slower hydrolysis rates under acidic or enzymatic conditions compared to methyl esters, impacting drug metabolism .

Ring Saturation: Aromatic vs. Tetrahydro Derivatives

  • Tetrahydro Derivatives: Compounds like Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1253888-80-0) feature a partially saturated naphthyridine core.

Reactivity and Stability: Amino vs. N-Oxides

  • N-Oxides: 1,7-Naphthyridine N-oxides (e.g., ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 6-oxide) undergo deoxygenation or halogenation reactions via the Meissenheimer reaction. In contrast, the amino group in the target compound may participate in hydrogen bonding or act as a directing group in further functionalization .

Data Table: Key Properties of Methyl 8-amino-1,7-naphthyridine-3-carboxylate and Analogs

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
This compound C₁₀H₉N₃O₂ 8-NH₂, 3-COOCH₃ Predicted CCS: 141.8 Ų ([M+H]⁺)
Ethyl 4-chloro-6-fluoro-8-morpholino-1,7-naphthyridine-3-carboxylate C₁₃H₁₄ClFN₂O₃ 4-Cl, 6-F, 8-morpholino, 3-COOEt Intermediate in alkylation reactions
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate C₁₀H₇ClN₂O₂ 8-Cl, 3-COOCH₃ Potential halogenation reactivity
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate C₁₀H₁₂N₂O₂ Saturated ring, 3-COOCH₃ Enhanced solubility

Biological Activity

Methyl 8-amino-1,7-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that is known for its pharmacological potential. The presence of the amino group at position 8 and the carboxylate at position 3 contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism includes:

  • Antimicrobial Activity : The compound can inhibit bacterial enzymes and interfere with DNA replication in microbial cells, leading to bactericidal effects. Studies indicate that it has shown effectiveness against various strains of bacteria, including resistant strains .
  • Anticancer Activity : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It may act through pathways involving DNA intercalation and modulation of apoptosis-related proteins .

Antimicrobial Efficacy

This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6–7
Escherichia coli5.4–7.1
Pseudomonas aeruginosaNot active
Mycobacterium smegmatis5.4–7.1

These results indicate a promising profile for treating infections caused by Gram-positive bacteria while highlighting limitations against certain Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)10.47
A549 (Lung cancer)15.03
MDA-MB-231 (Breast cancer)19.34

The compound's ability to induce apoptosis in these cell lines suggests its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthyridine derivatives known for their biological activities:

CompoundActivity TypeNotable Findings
1,8-NaphthyridineAntimicrobial/AnticancerEffective against multiple pathogens
1,5-NaphthyridineAntimicrobialExhibits broad-spectrum activity

While other naphthyridines have shown similar activities, the unique substitution pattern of this compound may confer distinct properties that enhance its efficacy against specific targets .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound was more effective than traditional antibiotics against Staphylococcus strains, including those resistant to common treatments .
  • Cancer Research : In a comparative analysis with other naphthyridine derivatives, this compound showed superior cytotoxicity in breast cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

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